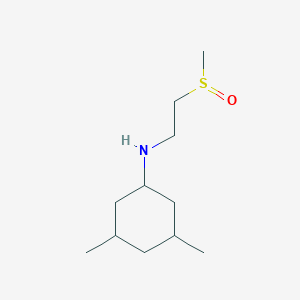

![molecular formula C17H14N2O4S B7640249 3-[[[2-[2-(Furan-3-yl)-1,3-thiazol-4-yl]acetyl]amino]methyl]benzoic acid](/img/structure/B7640249.png)

3-[[[2-[2-(Furan-3-yl)-1,3-thiazol-4-yl]acetyl]amino]methyl]benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-[[[2-[2-(Furan-3-yl)-1,3-thiazol-4-yl]acetyl]amino]methyl]benzoic acid, also known as FTAA, is a fluorescent probe that is used to detect amyloid fibrils. Amyloid fibrils are protein aggregates that are associated with various diseases such as Alzheimer’s, Parkinson’s, and type 2 diabetes. FTAA has been proven to be a reliable tool for detecting amyloid fibrils in vitro and in vivo.

Mecanismo De Acción

3-[[[2-[2-(Furan-3-yl)-1,3-thiazol-4-yl]acetyl]amino]methyl]benzoic acid binds to amyloid fibrils through its thioflavin T-like structure. The thioflavin T-like structure of this compound allows it to bind to the cross-beta structure of amyloid fibrils. The binding of this compound to amyloid fibrils results in a significant increase in fluorescence intensity, which can be detected using various methods such as fluorescence microscopy and spectroscopy.

Biochemical and Physiological Effects:

This compound does not have any known biochemical or physiological effects. It is a non-toxic fluorescent probe that specifically binds to amyloid fibrils. This compound has been shown to be safe for use in animal models and has not been associated with any adverse effects.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The main advantage of using 3-[[[2-[2-(Furan-3-yl)-1,3-thiazol-4-yl]acetyl]amino]methyl]benzoic acid is its high specificity for amyloid fibrils. This compound has been shown to be more sensitive than other amyloid-specific dyes such as thioflavin T and Congo red. In addition, this compound has been shown to be compatible with various imaging techniques such as fluorescence microscopy and spectroscopy.

The main limitation of using this compound is its high cost and complex synthesis process. This compound is not commercially available and must be synthesized in the laboratory. The synthesis process requires expertise in organic chemistry and can be time-consuming.

Direcciones Futuras

There are several future directions for the use of 3-[[[2-[2-(Furan-3-yl)-1,3-thiazol-4-yl]acetyl]amino]methyl]benzoic acid in scientific research. One direction is the development of this compound-based assays for the detection of amyloid fibrils in blood and cerebrospinal fluid. This would allow for the early detection of amyloid-related diseases such as Alzheimer’s and Parkinson’s disease.

Another direction is the development of this compound-based compounds that can inhibit amyloid fibril formation. This could lead to the development of new therapies for amyloid-related diseases.

Finally, the use of this compound in combination with other imaging techniques such as positron emission tomography (PET) could provide a more comprehensive understanding of the distribution and kinetics of amyloid fibrils in vivo.

Conclusion:

In conclusion, this compound is a reliable tool for detecting amyloid fibrils in vitro and in vivo. Its high specificity and sensitivity make it a valuable tool for scientific research. The complex synthesis process and high cost are limitations, but future directions such as the development of this compound-based assays and compounds could lead to new therapies for amyloid-related diseases.

Métodos De Síntesis

3-[[[2-[2-(Furan-3-yl)-1,3-thiazol-4-yl]acetyl]amino]methyl]benzoic acid can be synthesized using a multistep process that involves the reaction of furan-3-carboxylic acid with thiosemicarbazide, followed by the reaction of the resulting thiosemicarbazone with 2-bromoacetyl chloride. The final step involves the reaction of the resulting intermediate with 3-aminobenzoic acid. The synthesis of this compound is a complex process that requires expertise in organic chemistry.

Aplicaciones Científicas De Investigación

3-[[[2-[2-(Furan-3-yl)-1,3-thiazol-4-yl]acetyl]amino]methyl]benzoic acid has been extensively used in scientific research to detect amyloid fibrils in vitro and in vivo. It has been used to detect amyloid fibrils in various tissues such as brain tissue, pancreatic islets, and heart tissue. This compound has also been used to detect amyloid fibrils in animal models of Alzheimer’s and Parkinson’s disease. In addition, this compound has been used to study the kinetics of amyloid fibril formation and to screen for compounds that can inhibit amyloid fibril formation.

Propiedades

IUPAC Name |

3-[[[2-[2-(furan-3-yl)-1,3-thiazol-4-yl]acetyl]amino]methyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O4S/c20-15(18-8-11-2-1-3-12(6-11)17(21)22)7-14-10-24-16(19-14)13-4-5-23-9-13/h1-6,9-10H,7-8H2,(H,18,20)(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZAYRRWKIOJQOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)CNC(=O)CC2=CSC(=N2)C3=COC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[2-(Furan-2-yl)cyclopropanecarbonyl]amino]-2-phenylacetic acid](/img/structure/B7640176.png)

![2-[[4-(3,5-Dimethylpyrazol-1-yl)benzoyl]amino]cyclopentane-1-carboxylic acid](/img/structure/B7640181.png)

![2-[[2-(3-Chlorophenyl)cyclopropanecarbonyl]amino]cyclopentane-1-carboxylic acid](/img/structure/B7640182.png)

![N-[2-(cycloheptylamino)ethyl]-2-(1,2,4-triazol-1-ylmethyl)benzamide;hydrochloride](/img/structure/B7640183.png)

![3,5-dimethyl-N-[[4-(methylsulfonylmethyl)phenyl]methyl]cyclohexan-1-amine](/img/structure/B7640192.png)

![3-[[2-(4-Fluorophenyl)acetyl]amino]-2-methyl-3-phenylpropanoic acid](/img/structure/B7640197.png)

![N-[1-(1-methylpyrazol-4-yl)piperidin-3-yl]-3-phenylpent-4-enamide](/img/structure/B7640207.png)

![[3-Oxo-3-(propan-2-ylamino)propyl] 2-methylquinoline-6-carboxylate](/img/structure/B7640226.png)

![1-[[(1-Hydroxycyclopentyl)methyl-(pyridin-3-ylmethyl)amino]methyl]cyclopentan-1-ol](/img/structure/B7640239.png)

![2-cyclobutyloxy-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]pyridine-4-carboxamide](/img/structure/B7640273.png)